

Application Note: In Vitro Efficacy Testing of Fludioxonil Against Botrytis cinerea

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Compound of Interest		
Compound Name:	Fludioxonil	
Cat. No.:	B1672872	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a devastating necrotrophic fungus that infects a vast range of plant species, leading to significant economic losses in agriculture.[1][2] Control of this pathogen heavily relies on the application of chemical fungicides. **Fludioxonil**, a phenylpyrrole fungicide, is a critical component in managing B. cinerea.[1][3] It functions as a non-systemic, surface fungicide highly effective at inhibiting both spore germination and mycelial growth.[1][4] However, the emergence of fungicide-resistant strains necessitates robust monitoring and testing protocols.[2][4] This document provides detailed protocols for in vitro assays to determine the efficacy of **Fludioxonil** against B. cinerea, enabling the assessment of isolate sensitivity and the characterization of resistance.

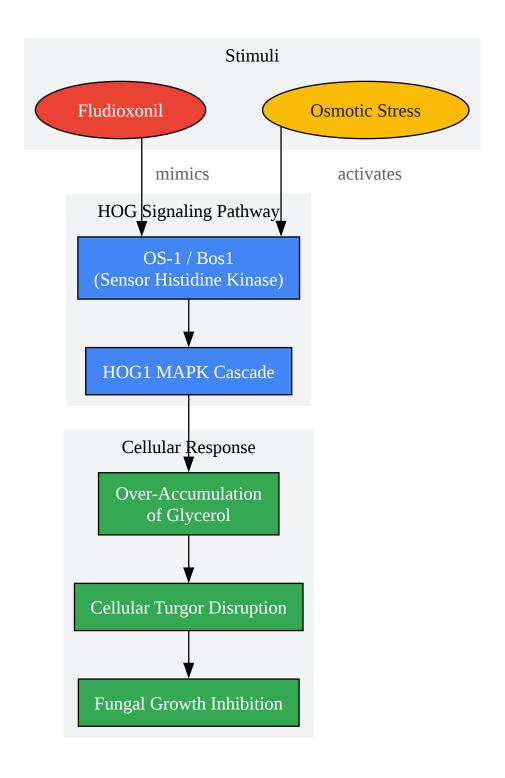
Mechanism of Action of Fludioxonil

The primary mode of action of **Fludioxonil** is the disruption of signal transduction in the fungal cell, specifically by targeting the High-Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade.[1][5][6]

Fludioxonil is believed to mimic an osmotic stress signal, which leads to the inappropriate activation of the sensor histidine kinase OS-1 (also known as Bos1 in B. cinerea).[4][6] This aberrant activation triggers the downstream HOG pathway, resulting in the over-accumulation of intracellular glycerol.[6][7] The excessive glycerol disrupts the osmotic balance, causing



abnormally high turgor pressure, which impairs cellular function and ultimately inhibits fungal growth.[6][7] Resistance to **Fludioxonil** is often associated with mutations in the Bos1 gene.[1] [5]



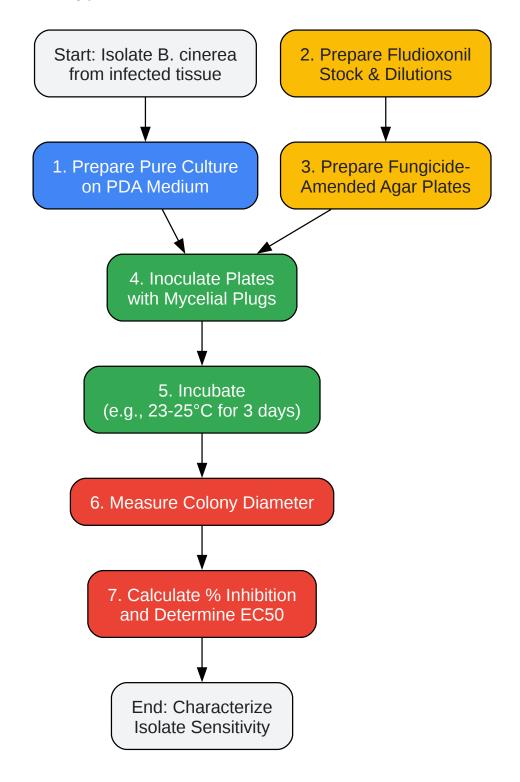
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Caption: Fludioxonil's proposed mechanism of action via the HOG pathway.

Experimental Protocols

Two primary methods are presented for testing **Fludioxonil** efficacy: the mycelial growth radial inhibition assay and the spore germination assay. The following workflow provides a general overview of the testing process.





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